molecular formula C28H33ClN4O3S3 B2881915 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1216522-19-8

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride

Cat. No.: B2881915
CAS No.: 1216522-19-8
M. Wt: 605.23
InChI Key: LJGZZJFYFJJMRC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, is linked to resistance against alkylating agents and radiotherapy . This compound features a benzothiazole-thienopyridine core modified with a 6-methyl group and a 4-(N,N-dipropylsulfamoyl)benzamide moiety, distinguishing it structurally from other APE1 inhibitors. Its hydrochloride salt formulation enhances solubility for preclinical evaluation.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S3.ClH/c1-4-15-32(16-5-2)38(34,35)20-12-10-19(11-13-20)26(33)30-28-25(21-14-17-31(3)18-24(21)37-28)27-29-22-8-6-7-9-23(22)36-27;/h6-13H,4-5,14-18H2,1-3H3,(H,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGZZJFYFJJMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer therapy and DNA repair mechanisms. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound is primarily recognized for its role as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair (BER) pathway. APE1 is responsible for repairing DNA damage by cleaving abasic sites, which are generated either spontaneously or through the action of specific glycosylases. Inhibition of APE1 has been linked to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents and radiation therapy .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the benzothiazole and tetrahydrothienopyridine moieties significantly affect the compound's inhibitory potency against APE1. For instance:

  • Benzothiazole Substituents : Variations in the benzothiazole ring have shown to enhance binding affinity to APE1.
  • Tetrahydrothienopyridine Modifications : Alterations in this region can influence the overall pharmacokinetic profile and bioavailability of the compound .

Biological Evaluation

The biological evaluation of this compound has demonstrated promising results in various assays:

Assay Type Result Reference
APE1 InhibitionLow µM activity
Cytotoxicity EnhancementPotentiated effects with MMS and TMZ
ADME ProfileFavorable in vitro profile

Case Studies

  • In Vitro Studies : In HeLa cell lines, treatment with the compound led to a hyper-accumulation of AP sites when combined with methylmethane sulfonate (MMS), indicating effective inhibition of APE1 and a resultant increase in DNA damage .
  • In Vivo Studies : Mice administered with the compound at a dose of 30 mg/kg displayed significant plasma and brain exposure levels, suggesting potential for central nervous system penetration which is critical for treating brain tumors .

Scientific Research Applications

Applications

1. Medicinal Chemistry

The compound's design suggests potential applications in drug development, particularly in targeting specific biological pathways. The presence of the benzo[d]thiazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Research indicates that compounds containing similar structures have shown efficacy against various cancer cell lines and infectious agents.

2. Antimicrobial Activity

Studies have demonstrated that compounds with similar thieno[2,3-c]pyridine frameworks exhibit significant antimicrobial activity. The incorporation of the dipropylsulfamoyl group may enhance this activity by improving solubility and bioavailability.

3. Anticancer Properties

Research into related compounds has revealed promising anticancer activities, particularly through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer cell receptors warrant further investigation to elucidate its potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a study published in Nature Communications, a series of benzo[d]thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells. The specific role of the thieno[2,3-c]pyridine structure in enhancing this activity was highlighted as a key factor for future drug design .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of sulfamoyl derivatives demonstrated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride showed effective inhibition against gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Table 1: Comparative Biochemical and Cellular Activity

Parameter Target Compound Compound 3
APE1 IC₅₀ (µM) Not explicitly reported 10–20 µM (purified enzyme)
Cell-Based Potency Undisclosed (predicted enhanced) Enhances cytotoxicity of TMZ* in HeLa
Pharmacokinetics (IV) High plasma/brain exposure (inferred) Plasma: 12 h half-life; Brain: 8 h
Selectivity APE1-specific (assumed) No off-target effects reported

*TMZ: Temozolomide

Mechanistic and Therapeutic Implications

  • APE1 Inhibition : Both compounds disrupt BER, sensitizing cancer cells to DNA-damaging agents. However, the target compound’s sulfamoyl group may improve binding affinity to APE1’s active site, though direct comparative data are lacking .
  • Glioma Relevance: Elevated APE1 activity in gliomas correlates with tumor grade and resistance to therapy .

Pharmacokinetic and Toxicity Considerations

  • Brain Penetration: The thienopyridine scaffold in both compounds supports blood-brain barrier penetration, critical for targeting gliomas .
  • Metabolic Stability : The 6-methyl group in the target compound may reduce metabolic clearance compared to Compound 3’s isopropyl group, but this requires experimental confirmation.

Q & A

Q. Table 1: Example Reaction Scheme

StepReactants/ConditionsProduct
12-Aminothiophenol + Aldehyde (Cyclization)Benzo[d]thiazole intermediate
2Tetrahydrothieno-pyridine core synthesisCyclized thienopyridine
3Coupling with 4-(N,N-dipropylsulfamoyl)benzoyl chlorideFinal amide product
4HCl treatmentHydrochloride salt
Adapted from

Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzo[d]thiazole and tetrahydrothieno-pyridine moieties (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 569.2) .

Q. Table 2: Analytical Characterization Workflow

TechniquePurposeExample Parameters
NMRStructural confirmation400 MHz, DMSO-d6
HPLCPurity assessmentC18, 70:30 ACN/H2O, 1 mL/min
FT-IRFunctional group analysis1650 cm⁻¹ (amide C=O stretch)
Adapted from

Advanced: How can researchers resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:
Discrepancies in IC50 values or target selectivity often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound stability : Test degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 24h) using HPLC .
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. Example Workflow :

Validate activity in in vitro enzyme assays (e.g., kinase inhibition).

Cross-verify with cell-based assays (e.g., Western blot for target phosphorylation).

Use computational docking to predict binding modes and explain potency differences .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:
SAR studies focus on systematic modifications:

  • Core scaffold : Compare activity of benzothiazole vs. benzoxazole analogs to assess heterocycle importance .
  • Substituent effects : Vary sulfamoyl groups (e.g., dipropyl vs. dimethyl) to optimize steric and electronic interactions .
  • Salt forms : Test hydrochloride vs. free base for solubility and bioavailability differences .

Q. Table 3: SAR Data Example

DerivativeR-group (Sulfamoyl)IC50 (nM)Solubility (µg/mL)
AN,N-dimethyl12015
BN,N-dipropyl858
Adapted from

Basic: What are the recommended storage conditions to ensure compound stability during long-term research use?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation; confirm stability via HPLC after 1 week .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking simulations : Identify key binding residues (e.g., hinge region in kinases) to prioritize substituents with stronger hydrogen bonding .

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